(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (R1R2C=NNH2). This compound is particularly notable for its potential applications in medicinal chemistry, specifically in the development of antimicrobial and antioxidant agents. The structure includes a thiazolidine ring, which is known for its biological activity and ability to form metal complexes.
The compound can be synthesized through various methods involving the condensation of isonicotinic hydrazide with thiazolidine derivatives. Research indicates that derivatives of isonicotinic hydrazide have been explored extensively for their biological activities, including antimicrobial properties .
(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide can be classified under:
The synthesis of (E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide typically involves a multi-step process:
The reaction conditions can vary, including temperature, solvent choice (such as ethanol or methanol), and catalysts (e.g., acid catalysts like p-toluenesulfonic acid). The yield and purity of the product can be optimized through recrystallization and chromatographic techniques .
The molecular structure of (E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide features:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (FTIR), and Mass Spectrometry are often employed to confirm the structure and purity of synthesized compounds .
The mechanism by which (E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide exerts its biological effects involves:
Experimental studies often measure the Minimum Inhibitory Concentration (MIC) against various bacterial strains to evaluate antimicrobial efficacy .
Relevant data from studies indicate that these properties contribute significantly to its potential applications in pharmaceuticals .
(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide has several scientific uses:
(E)-N'-(2-Oxothiazolidin-4-ylidene)isonicotinohydrazide represents a structurally sophisticated heterocyclic compound integrating three pharmacologically significant motifs: a 4-oxothiazolidine core, an exocyclic hydrazone double bond with defined stereochemistry, and an isonicotinoyl fragment. The systematic name denotes the (E)-configuration at the C=N bond linking the hydrazide nitrogen to the 4-position of the thiazolidinone ring, a critical feature influencing its biological interactions. The 4-oxothiazolidine scaffold (also termed 4-thiazolidinone) is a five-membered heterocycle containing sulfur (thio), nitrogen, and a carbonyl group at position 4. The exocyclic double bond at C4 creates a conjugated system extending into the isonicotinohydrazide moiety, which incorporates a pyridine ring substituted at the 4-position. This conjugation imparts push-pull electronic characteristics, as evidenced by NMR studies on analogous 4-oxothiazolidines showing significant chemical shift differences (Δδ 49-69 ppm) for key carbon atoms due to polarization of the exocyclic C=C bond [7]. The (E)-stereochemistry is stabilized by intramolecular interactions, with rotational barriers measured at approximately 100 kJ/mol in related compounds, preventing facile isomerization under physiological conditions [7].
Table 1: Structural Components of (E)-N'-(2-Oxothiazolidin-4-ylidene)isonicotinohydrazide
Structural Feature | Chemical Significance | Representative Examples |
---|---|---|
4-Oxothiazolidine core | Planar heterocycle with sulfur, nitrogen, carbonyl; allows π-conjugation | 2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile [5] |
Exocyclic C4=N bond (E-config) | Stereodefined double bond; influences target binding and dipole moment (Δδ C(2)C(2') = 49-69 ppm) [7] | Ethyl (5-ethoxycarbonylmethylidene-4-oxothiazolidin-2-ylidene)ethanoate [7] |
Isonicotinoyl hydrazide | Pyridine N-oxide capable of hydrogen bonding and coordination; enhances solubility | Isatin-based hydrazones [1] |
The synthetic exploration of 4-thiazolidinones began in the mid-20th century, but strategies for introducing exocyclic double bonds at C5 emerged prominently in the 1980s–1990s. Early routes relied on Knoevenagel condensations between 4-thiazolidinones and aldehydes or ketones, but these often yielded mixtures of (E)- and (Z)-isomers with challenging purification. The development of (E)-configured 4-oxothiazolidinylidenes accelerated after 2000 with the recognition of their biological potential, exemplified by compounds like butyl (2E)-2-(4-oxothiazolidin-2-ylidene)acetate (CAS# 832-06-4) [2]. A pivotal advancement was the application of hydrazide couplings to install pharmacophores like isonicotinic acid hydrazide, enabling access to derivatives such as the title compound. These syntheses typically involve sequential steps: (1) formation of the 4-thiazolidinone ring from mercaptoacetic acid, amines, and carbonyl compounds; (2) oxidation or dehydrogenation to generate the 4-oxo derivative; (3) condensation with hydrazides under controlled conditions (e.g., acidic catalysts, microwave irradiation) to favor the (E)-isomer [6]. Modern approaches leverage green chemistry principles, exemplified by solvent-free microwave-assisted condensations that achieve >90% yields and stereoselectivity for analogous systems [1] [6]. The structural complexity of these molecules is routinely confirmed by dynamic NMR studies, which monitor rotational barriers (ΔG‡ ≈ 100 kJ/mol) and tautomeric equilibria [7].
Table 2: Evolution of Synthetic Strategies for 4-Oxothiazolidinylidene Derivatives
Time Period | Synthetic Approach | Key Innovations | Limitations |
---|---|---|---|
1980s–1990s | Knoevenagel condensation | Introduction of exocyclic C5=C bonds | Poor stereoselectivity; low yields |
2000–2010 | Hydrazide coupling | Incorporation of bioactive hydrazone motifs | Required chromatographic separation |
2010–Present | Microwave-assisted solvent-free methods | High stereoselectivity (E/Z >9:1); reduced reaction times | Optimization for each substrate required |
(E)-N'-(2-Oxothiazolidin-4-ylidene)isonicotinohydrazide embodies a strategic integration of privileged substructures in modern drug discovery. The 4-oxothiazolidinone core is classified as a "privileged scaffold" due to its proven versatility in targeting diverse biological pathways, including carbonic anhydrases (CAs), kinases, and apoptosis regulators [6]. Its significance is amplified by three key attributes:
Multitargeting Capability: The molecule’s hybrid architecture enables simultaneous interaction with unrelated targets. The isonicotinoyl hydrazide fragment may chelate metal ions or engage in hydrogen bonding (e.g., with CA active sites), while the electron-deficient exocyclic double bond acts as a Michael acceptor for nucleophilic residues in proteins like cysteine proteases [6]. This is evidenced by analogs such as 4-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides, which inhibit tumor-associated hCA IX (KI = 16.1–321 nM) and induce apoptosis in cancer cells (IC50 = 3.96–5.87 µM) [1].
Apoptosis Induction Mechanisms: Structurally related 4-oxothiazolidinylidenes trigger mitochondrial apoptosis via Bax upregulation, Bcl-2 suppression, and caspase-3/9 activation, as demonstrated in breast cancer (MCF-7) and colorectal cancer (Caco-2) models [1]. The title compound’s hydrazone linkage likely enhances this pro-apoptotic activity by facilitating mitochondrial membrane permeabilization.
Addressing PAINS Concerns: While 5-ene-4-thiazolidinones are sometimes flagged as pan-assay interference compounds (PAINS) due to potential thiol reactivity, strategic modifications in the title compound mitigate this risk: (a) The isonicotinoyl group reduces electrophilicity of the exocyclic C=N via resonance; (b) The (E)-configuration minimizes nonspecific binding; (c) Rigidity imposed by the pyridine ring enhances target selectivity [6]. These design principles align with contemporary strategies to transform "frequent hitters" into drug candidates [6].
Table 3: Structure-Activity Relationships (SAR) in 4-Oxothiazolidinylidene Analogues
Structural Modification | Biological Consequence | Evidence |
---|---|---|
C2 Substituent (e.g., isonicotinoyl) | Enhanced CA inhibition and antiproliferative activity; pyridine nitrogen enables H-bonding | Benzenesulfonamide analogs inhibit hCA IX (KI < 100 nM) [1] |
Exocyclic C4=N Configuration (E vs. Z) | (E)-isomers show superior anticancer activity due to optimal target binding geometry | (E)-isomers of isatin-thiazolidinones exhibit 2–5× lower IC50 [1] |
N3 Modification | Alkyl/aryl groups modulate lipophilicity and cell penetration | 3-Pyridyl derivatives improve solubility and antitrypanosomal activity [6] |
The compound exemplifies a rational approach to polypharmacology, where single molecules engage multiple targets to overcome drug resistance. Its design leverages the "molecular hybridization" principle, merging the CA-inhibitory capacity of sulfonamide bioisosteres (like the isonicotinoyl hydrazide) with the pro-apoptotic activity of the 4-oxothiazolidinylidene scaffold [1] [6]. Future optimization may explore annealing the thiazolidinone into fused systems (e.g., thiopyrano[2,3-d]thiazoles) to enhance rigidity and selectivity [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9